molecular formula C17H23N5O B5129307 4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE

4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B5129307
M. Wt: 313.4 g/mol
InChI Key: WMGDYRVSWPJYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a benzodiazole ring fused with an oxadiazole ring and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the oxadiazole ring and the octyl chain. Common reagents used in these reactions include aromatic amines, carboxylic acids, and various catalysts to facilitate ring formation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of a benzodiazole ring, an oxadiazole ring, and an octyl chain. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(1-octylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-2-3-4-5-6-9-12-22-14-11-8-7-10-13(14)19-17(22)15-16(18)21-23-20-15/h7-8,10-11H,2-6,9,12H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGDYRVSWPJYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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